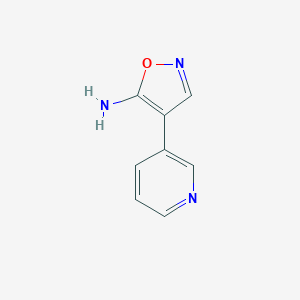

4-(Pyridin-3-yl)-1,2-oxazol-5-amine

説明

4-(Pyridin-3-yl)-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Antimicrobial Activity The compound 4-(Pyridin-3-yl)-1,2-oxazol-5-amine and its derivatives have been synthesized and evaluated for antimicrobial activities. Research shows that derivatives such as 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol and 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol exhibit good to moderate antimicrobial activity against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Anticancer Evaluations Compounds derived from this compound have also been synthesized and assessed for their anticancer properties. A series of N-substituted-1,3,4-oxadiazol-2-amines, thiadiazol-2-amines, and triazole-3-thiones demonstrated significant cytotoxicity against various human cancer cell lines, with certain Mannich bases showing potent activity against gastric cancer cells. This suggests the compound's derivatives may serve as leads for the development of new anticancer drugs (Abdo & Kamel, 2015).

Chemical Synthesis and Characterization The synthesis methodologies and characterization of various derivatives of this compound have been extensively studied. These derivatives include novel bisheteroaryl bisazo dyes and thiazolidinones, demonstrating the compound's versatility in chemical synthesis and potential applications in materials science and medicinal chemistry (Modi & Patel, 2013; Dave et al., 2007).

作用機序

Target of Action

Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation . Another study suggests that pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which share structural similarities with the compound , may act as potent modulators of Nur77, a nuclear receptor involved in apoptosis and cell proliferation .

Mode of Action

Based on the actions of structurally similar compounds, it may interact with its targets by binding to the active site, thereby inhibiting the function of the target protein . This interaction could lead to changes in cellular processes such as cell cycle progression or apoptosis.

Biochemical Pathways

For instance, inhibition of CDK2 can disrupt the cell cycle, preventing cell proliferation . Modulation of Nur77 can also influence apoptosis, potentially leading to cell death .

Pharmacokinetics

A study on a similar compound, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide, suggests that it possesses good plasma stability . This could potentially impact the bioavailability of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine, although further studies are needed to confirm this.

Result of Action

Based on the actions of similar compounds, it may lead to inhibition of cell proliferation and induction of apoptosis . These effects could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

特性

IUPAC Name |

4-pyridin-3-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-7(5-11-12-8)6-2-1-3-10-4-6/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAQWMTZPBTIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(ON=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587618 | |

| Record name | 4-(Pyridin-3-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186960-06-5 | |

| Record name | 4-(Pyridin-3-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

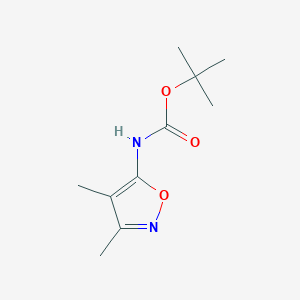

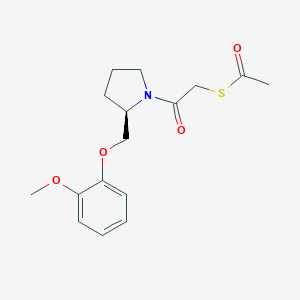

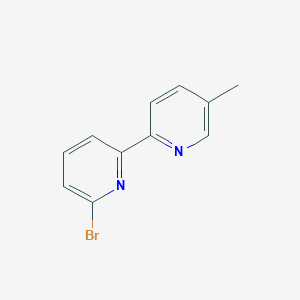

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)

![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)

![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)

![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)

![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)